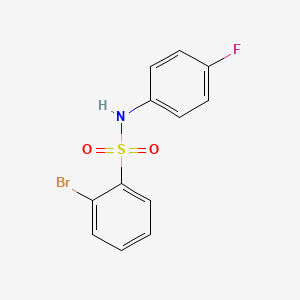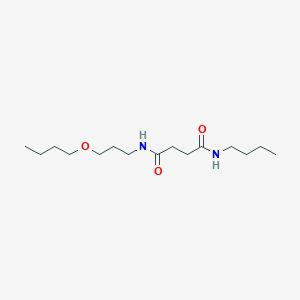
N-(3-butoxypropyl)-N'-butylbutanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxypropyl)-N’-butylbutanediamide is an organic compound with a complex structure, characterized by the presence of butoxypropyl and butyl groups attached to a butanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-N’-butylbutanediamide typically involves the reaction of butanediamide with butyl and butoxypropyl groups under controlled conditions. One common method involves the use of butylamine and 3-butoxypropylamine as starting materials, which are reacted with butanediamide in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(3-butoxypropyl)-N’-butylbutanediamide may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Key factors in industrial production include the selection of efficient catalysts, reaction conditions, and purification techniques to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-butoxypropyl)-N’-butylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-(3-butoxypropyl)-N’-butylbutanediamide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of N-(3-butoxypropyl)-N’-butylbutanediamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
N-(3-butoxypropyl)-N’-butylbutanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity and interactions with biomolecules, which may have implications for drug development and other biomedical applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals, materials, and other industrial products
Mécanisme D'action
The mechanism of action of N-(3-butoxypropyl)-N’-butylbutanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-butoxypropyl)-N’-butylbutanediamide include other butanediamide derivatives with different substituents, such as N-(3-butoxypropyl)-N’-heptylbutanediamide and N-(3-butoxypropyl)-3-chlorobenzamide .
Uniqueness
N-(3-butoxypropyl)-N’-butylbutanediamide is unique due to its specific combination of butoxypropyl and butyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C15H30N2O3 |
|---|---|
Poids moléculaire |
286.41 g/mol |
Nom IUPAC |
N'-(3-butoxypropyl)-N-butylbutanediamide |
InChI |
InChI=1S/C15H30N2O3/c1-3-5-10-16-14(18)8-9-15(19)17-11-7-13-20-12-6-4-2/h3-13H2,1-2H3,(H,16,18)(H,17,19) |
Clé InChI |
WMJPSOPGIKLCRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)CCC(=O)NCCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


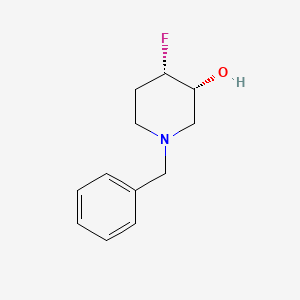
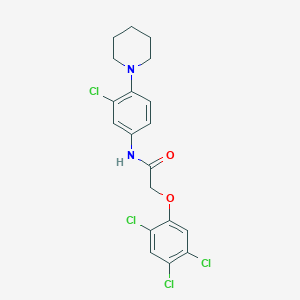
![N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B12450956.png)
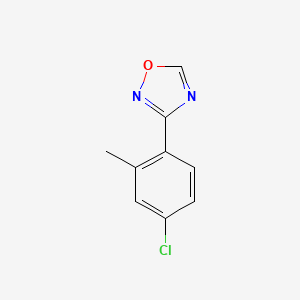
![7-Chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]quinolin-2-ol](/img/structure/B12450968.png)
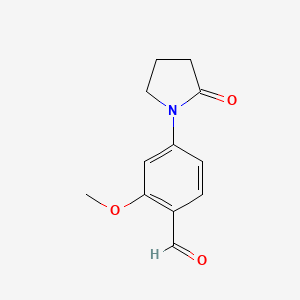

![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12450993.png)
![Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12451000.png)
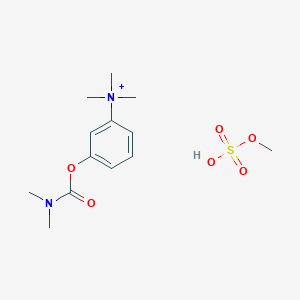
![4-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12451016.png)
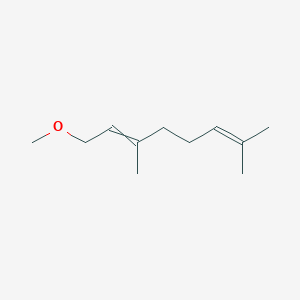
![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
